molecular formula C9H6O3 B150194 2-Methylbenzofuran-4,7-dione CAS No. 138518-17-9

2-Methylbenzofuran-4,7-dione

Cat. No.: B150194
CAS No.: 138518-17-9
M. Wt: 162.14 g/mol
InChI Key: OUJAGRAMAGJLNH-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-4,7-dione is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-hydroxyaryl ketones. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to corresponding diols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2-Methylbenzofuran-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-4,7-dione involves its interaction with specific molecular targets. For instance, its quinone derivatives can act as electron acceptors in redox reactions, which can disrupt cellular processes in microorganisms or cancer cells. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: Lacks the dione functionality.

    4,7-Dihydroxybenzofuran: Contains hydroxyl groups instead of the dione.

Uniqueness: 2-Methylbenzofuran-4,7-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-1-benzofuran-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJAGRAMAGJLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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